molecular formula C13H15NO5S B4864617 ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE

ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE

Cat. No.: B4864617
M. Wt: 297.33 g/mol
InChI Key: XUUCIYFOJPYKOI-CMDGGOBGSA-N
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Description

ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of both sulfonyl and acetamido groups in the molecule suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, 4-acetamidobenzenesulfonyl chloride, and a base.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under controlled temperature and pressure conditions.

    Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The acetamido group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2E)-3-(4-NITROBENZENESULFONYL)PROP-2-ENOATE: Similar structure but with a nitro group instead of an acetamido group.

    ETHYL (2E)-3-(4-METHYLBENZENESULFONYL)PROP-2-ENOATE: Contains a methyl group instead of an acetamido group.

Uniqueness

ETHYL (2E)-3-(4-ACETAMIDOBENZENESULFONYL)PROP-2-ENOATE is unique due to the presence of both sulfonyl and acetamido groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl (E)-3-(4-acetamidophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-3-19-13(16)8-9-20(17,18)12-6-4-11(5-7-12)14-10(2)15/h4-9H,3H2,1-2H3,(H,14,15)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUCIYFOJPYKOI-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/S(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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